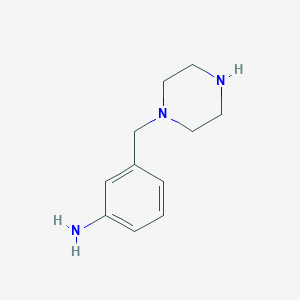

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI)

Description

Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity.

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJUXLSPLDPDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668376 | |

| Record name | 3-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212392-51-3 | |

| Record name | 3-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) typically involves the reaction of 3-chloromethylbenzenamine with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility of the reactants and improve the reaction rate.

Chemical Reactions Analysis

Types of Reactions

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium carbonate in dimethylformamide.

Major Products Formed

Oxidation: N-oxides of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI).

Reduction: Reduced derivatives with hydrogenated piperazine rings.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Synthesis

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) serves as a building block in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of derivatives that can be tailored for specific applications in research and industry.

Key Reactions:

- Oxidation: Can be oxidized to form N-oxides using agents like potassium permanganate.

- Reduction: Reduced derivatives can be synthesized using lithium aluminum hydride.

- Substitution: The piperazine ring can be substituted with other nucleophiles under appropriate conditions.

Biological Research

The compound is under investigation for its potential biological activities , particularly its antimicrobial and antiviral properties. Studies indicate that it may interact with neurotransmitter receptors, including dopamine and serotonin receptors, which could lead to therapeutic applications in psychiatric disorders.

Mechanism of Action:

The piperazine component allows for interaction with specific molecular targets, potentially modulating neurotransmitter levels and signaling pathways. This mechanism is crucial for understanding its role in developing treatments for conditions such as depression and anxiety.

Pharmaceutical Development

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) is being explored as a precursor in the development of pharmaceutical drugs. Its derivatives are investigated for their efficacy as antipsychotic and antidepressant medications. The ability to modify its structure opens avenues for creating novel therapeutics with improved efficacy and safety profiles.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility makes it valuable in various manufacturing processes, particularly those requiring specific chemical functionalities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of BENZENAMINE derivatives against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Neurotransmitter Modulation

Research focused on the interaction of this compound with serotonin receptors revealed that it could modulate serotonin levels effectively. This finding supports its potential use in treating mood disorders.

Case Study 3: Synthesis of Novel Antidepressants

A series of experiments demonstrated the efficacy of derivatives synthesized from BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) as potential antidepressants in animal models, showcasing improved pharmacological profiles compared to existing treatments.

Mechanism of Action

The mechanism of action of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may explain its potential therapeutic effects in treating psychiatric disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Comparable Benzenamine Derivatives

Physicochemical Properties

Lipophilicity :

- The piperazinylmethyl group in the target compound likely reduces logP compared to ethyl- or phenyl-substituted derivatives (e.g., XLogP3 of 5.1 for 2,6-diethyl-N-phenylaniline ). Piperazine’s amine groups enhance hydrophilicity.

- Imidazole-containing derivatives (e.g., CAS 361549-86-2) may exhibit intermediate logP due to aromatic nitrogen’s polar effects .

Solubility :

pKa :

- Piperazine’s secondary amines (pKa ~9.8 for free piperazine) could increase basicity, influencing protonation states under physiological conditions .

Biological Activity

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI), also known as a piperazine derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its role in enhancing the pharmacokinetic properties of drugs. Piperazine derivatives often exhibit significant biological activity due to their ability to interact with various biological targets.

Research indicates that BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- can modulate several biological pathways:

- Receptor Interaction : The compound acts as an antagonist for certain chemokine receptors, particularly CCR3, influencing cellular responses such as calcium mobilization and chemotaxis in eosinophils .

- Antiproliferative Effects : Studies have shown that related piperazine compounds exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. For instance, IC50 values for some derivatives range from 19.9 to 75.3 µM, indicating moderate potency .

- Tyrosine Kinase Pathway Modulation : The compound is involved in signaling pathways such as the RAS pathway and epidermal growth factor receptor (EGFR) internalization, which are crucial for cell proliferation and survival .

Biological Activity Summary

The following table summarizes the biological activities associated with BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- based on various studies:

Case Studies

Several studies have investigated the efficacy of piperazine derivatives similar to BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)-:

- Anticancer Activity : A study demonstrated that a series of piperazine compounds exhibited significant antiproliferative effects on human breast cancer cell lines (MDA-MB-231 and MCF-7). The derivatives were found to inhibit cell growth effectively while showing low toxicity towards non-cancerous cells .

- Antimicrobial Properties : Another investigation focused on the synthesis of new piperazine-based compounds that displayed potent antibacterial activity against various strains of bacteria. These findings suggest potential applications in treating bacterial infections .

Q & A

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for a target receptor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.